3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid
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Overview
Description
“3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid” is a heterocyclic compound with a molecular formula of C13H12N4O2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Application in Proteomics Research
The compound is used in proteomics research . However, the specific application and experimental procedures were not detailed in the source.
Application in Cancer Therapy
The compound is structurally similar to a class of molecules known as 5H-[1,2,4]triazino[5,6-b]indole derivatives , which have been designed and synthesized for use in cancer therapy . These derivatives selectively bind to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes their cytotoxicity . They have shown strong antiproliferative activity in vitro against various cancer cells . The compound 3k, in particular, has shown IC50 values of 0.59, 0.86, 1.31, and 0.92 μM against A549, MCF-7, Hela, and HepG-2 cells, respectively . It induces significant apoptosis in A549 cells in dose and time-dependent manners .
Application in DNA Binding
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, which is structurally similar to our compound of interest, have been reported to have potent DNA binding behavior . The outcomes reveal that the complexes interact with DNA via non-covalent groove binding and electrostatic interactions .
Application in Antimalarial, Antidepressant, and Antileishmanial Activity
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial , antidepressant , and antileishmanial activity. However, the specific application and experimental procedures were not detailed in the source.
Application in Topoisomerase Inhibition
SW044248, a cell permeable, indolotriazine-based compound that is structurally similar to our compound of interest, selectively inhibits topoisomerase 1 (Top 1), but not Top 2, catalyzed DNA decatenation in a manner distinct from that of camptothecin .
Safety And Hazards
properties
IUPAC Name |
3-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLOROCVNRIKBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid |
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